molecular formula C16H13NO4 B2807824 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 879768-17-9

4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2807824
CAS No.: 879768-17-9
M. Wt: 283.283
InChI Key: TWEPHLVGHWHKKF-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which is further connected to a benzene-1,3-diol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions. This reaction typically proceeds in the presence of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes to form iodoisoxazoles, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods. These methods are efficient and environmentally friendly, allowing for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The use of microwave irradiation significantly reduces reaction times and improves yields.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group and hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-12-5-2-10(3-6-12)14-9-17-21-16(14)13-7-4-11(18)8-15(13)19/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPHLVGHWHKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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